

# Application Notes and Protocols: Formulation and Testing of HAN-based Liquid Monopropellants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydroxylammonium nitrate*

Cat. No.: *B084296*

[Get Quote](#)

Audience: Researchers, scientists, and propulsion engineering professionals.

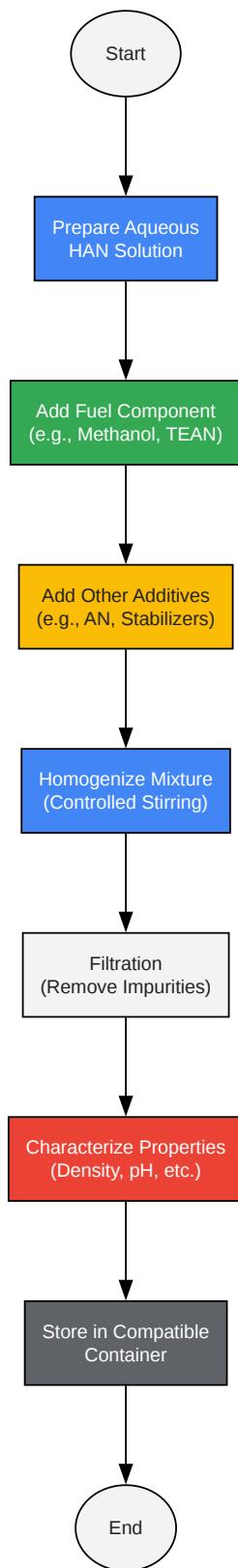
**Introduction:** **Hydroxylammonium nitrate** (HAN)-based monopropellants are a class of energetic ionic liquids gaining prominence as high-performance, reduced-toxicity alternatives to the state-of-the-art monopropellant, hydrazine.<sup>[1][2]</sup> These "green propellants" typically consist of an aqueous solution of HAN as the oxidizer and a fuel component.<sup>[1][3]</sup> Key advantages of HAN-based formulations include higher density, lower freezing points, and significantly reduced vapor toxicity, which simplifies handling procedures and lowers operational costs.<sup>[1][4]</sup> Depending on the specific formulation, they can offer a density-specific impulse up to 50% greater than hydrazine.<sup>[5][6]</sup> This document provides an overview of common formulations and detailed protocols for their testing and characterization.

## Formulation of HAN-based Monopropellants

HAN-based monopropellants are mixtures where HAN serves as the primary oxidizer, water acts as a solvent and influences the combustion temperature, and a fuel component is added to enhance performance.<sup>[1][2]</sup> Common fuels include alcohols like methanol or energetic salts such as triethanolammonium nitrate (TEAN) and 2-hydroxyethylhydrazinium nitrate (HEHN).<sup>[5][7][8]</sup>

## Common Formulations

Several HAN-based formulations have been developed and studied for various applications, from liquid gun propellants to spacecraft propulsion.[1][6]


Table 1: Composition of Common HAN-based Monopropellant Formulations

| Propellant Name | HAN (wt%)     | Fuel (wt%)    | Fuel Type                               | Water (wt%)   | Other (wt%) |
|-----------------|---------------|---------------|-----------------------------------------|---------------|-------------|
| LP1846 (XM-46)  | 60.0 - 60.8   | 20.0          | Triethanolammonium Nitrate (TEAN)       | 20.0          | -           |
| AF-M315E        | Not specified | Not specified | Hydroxyethyl hydrazinium nitrate (HEHN) | Not specified | -           |
| SHP163          | 73.6          | 16.3          | Methanol                                | 6.2           | 3.9% AN     |
| HNP209          | Not specified | Not specified | Not specified                           | Not specified | -           |
| HNP221          | Not specified | Not specified | Not specified                           | Not specified | -           |
| HNP225          | Not specified | Not specified | Not specified                           | Not specified | -           |

References:[5][8][9]

## General Formulation Workflow

The formulation of a HAN-based monopropellant is a precise process involving the careful mixing of its constituent components. The general workflow involves the preparation of the HAN solution followed by the addition of fuel and any other additives under controlled conditions.



[Click to download full resolution via product page](#)

Caption: General workflow for formulating HAN-based monopropellants.

## Performance Characteristics

The performance of HAN-based monopropellants is marked by high density and a high specific impulse, making them attractive for volume-limited applications.[\[1\]](#)[\[10\]](#)

Table 2: Performance Comparison of HAN-based Monopropellants and Hydrazine

| Propellant                                 | Density (g/cm³) | Specific Impulse (Isp, s) | Density-Isp (g·s/cm³) | Flame Temp. (K) | Freezing Point (°C) |
|--------------------------------------------|-----------------|---------------------------|-----------------------|-----------------|---------------------|
| Hydrazine (N <sub>2</sub> H <sub>4</sub> ) | 1.0             | ~220-230                  | ~225                  | ~1222           | 2                   |
| LP1846 (XM-46)                             | ~1.43           | ~210                      | ~300                  | >1700           | < -30               |
| AF-M315E                                   | ~1.47           | ~257                      | ~378                  | ~2100           | < -50               |
| SHP163                                     | 1.4             | ~260                      | 396                   | ~2400           | Low                 |
| HNP209                                     | Not specified   | ~260                      | Not specified         | ~1900           | Not specified       |
| HNP221                                     | Not specified   | 241                       | Not specified         | Not specified   | Not specified       |
| HNP225                                     | Not specified   | 213                       | Not specified         | Not specified   | Not specified       |

References:[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

A suite of standardized tests is required to characterize the performance, stability, and safety of HAN-based monopropellants.

### Protocol 1: Thermal Stability Analysis

This protocol uses thermoanalytical methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal decomposition behavior of the propellant.[\[11\]](#)[\[12\]](#)

Objective: To determine the onset temperature of decomposition.

Apparatus:

- TGA/DSC instrument
- Hermetically sealed sample pans (e.g., aluminum, gold-plated stainless steel)
- Microbalance
- Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

- Calibrate the TGA/DSC instrument according to the manufacturer's specifications.
- Using a microbalance, precisely weigh 1-5 mg of the liquid monopropellant into a sample pan.
- Hermetically seal the pan to prevent evaporation of water before decomposition.
- Place the sealed pan into the instrument furnace. An empty, sealed pan should be used as a reference.
- Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).
- Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) from ambient temperature to approximately 300-400 °C.
- Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.
- Analyze the resulting curves. The onset of a major exothermic peak in the DSC curve, often accompanied by a rapid mass loss in the TGA curve, indicates the decomposition temperature.[7][11]

## Protocol 2: Performance Evaluation via Droplet Test

The droplet test is a rapid and straightforward method to screen the activity of catalysts for HAN decomposition.[13]

Objective: To assess the catalytic decomposition activity by measuring activation time.

Apparatus:

- Heated surface or catalyst bed
- Micropipette or micro-injector
- High-speed camera
- Timer

Procedure:

- Preheat the catalyst bed or surface to the desired ignition temperature (e.g., 250-400 °C).  
[\[14\]](#)
- Using a micro-injector, precisely dispense a small droplet (e.g., 20 µL) of the monopropellant onto the heated catalyst.  
[\[13\]](#)
- Simultaneously start the timer and the high-speed camera.
- Record the time required for the droplet to completely decompose. This is defined as the activation time ( $\Delta t$ ).  
[\[13\]](#)
- Repeat the test multiple times (at least 3) to ensure reproducibility and calculate the average activation time.
- A shorter activation time indicates higher catalytic activity.

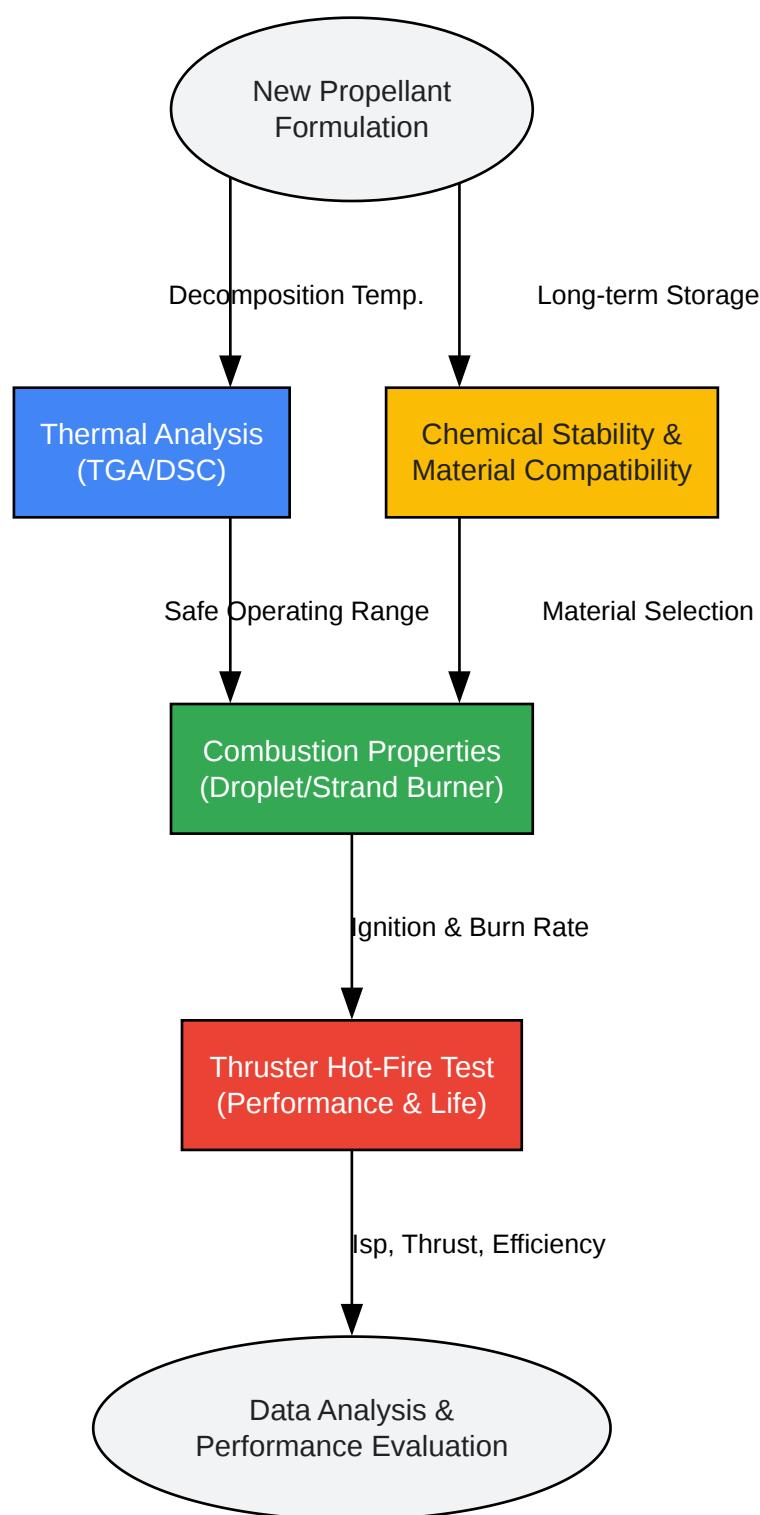
## Protocol 3: Material Compatibility Testing

This protocol evaluates the long-term chemical compatibility of various materials with the HAN-based monopropellant.  
[\[15\]](#)  
[\[16\]](#)

Objective: To identify materials suitable for constructing storage tanks, feed lines, and thruster components.

Apparatus:

- Sealed containers made of a known inert material (e.g., Teflon or glass).[16]
- Material coupons (e.g., stainless steels, titanium alloys, aluminum alloys, polymers).[16][17]
- Constant temperature oven.
- Analytical balance.
- Gas analysis equipment (e.g., Gas Chromatography).


**Procedure:**

- Clean and weigh the material coupons to be tested.
- Place each coupon into an individual inert container.
- Fill the container with the HAN-based monopropellant, ensuring the coupon is fully immersed. Leave a small headspace for gas collection.
- Seal the containers and place them in a constant temperature oven set to an elevated temperature (e.g., 65-90 °C) to accelerate aging.[16]
- Maintain a control sample of the propellant without a material coupon under the same conditions.
- Periodically (e.g., after 30, 60, 90 days), remove samples for analysis.[15][17]
- Analysis:
  - Visual Inspection: Note any changes in the propellant's color or the material's surface.[15]
  - Gas Analysis: Analyze the gas in the headspace for decomposition products like N<sub>2</sub>O and N<sub>2</sub>.[15]
  - Propellant Analysis: Analyze the liquid for dissolved metal ions.[15]
  - Material Analysis: Remove, clean, and re-weigh the coupon to determine mass loss.[15]

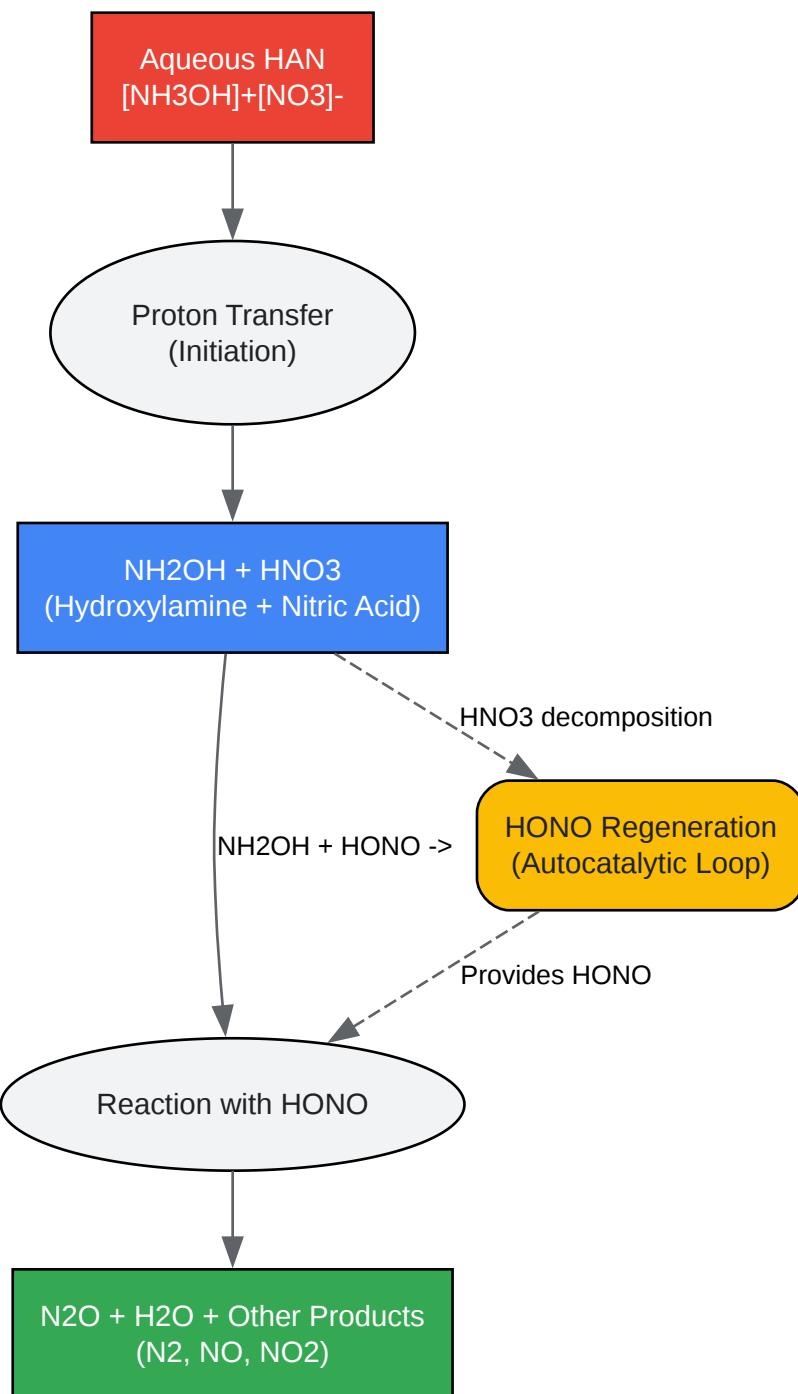
- Materials showing minimal gas evolution, color change, and mass loss are considered compatible. 300-series stainless steels and titanium have generally shown good compatibility.[\[16\]](#)[\[18\]](#)

## Overall Experimental Testing Workflow

A logical flow of experiments is crucial for a comprehensive evaluation of a new monopropellant formulation, starting from basic characterization and moving towards performance testing.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for testing HAN-based monopropellants.


## Chemical Decomposition Pathway

The thermal decomposition of aqueous HAN is a complex process. The widely accepted initial step involves a proton transfer, forming hydroxylamine ( $\text{NH}_2\text{OH}$ ) and nitric acid ( $\text{HNO}_3$ ).<sup>[7][19]</sup> These intermediates then undergo a series of reactions that produce various gaseous products. The reaction can be autocatalytic.<sup>[20]</sup>

### Key Reactions:

- **Initiation:** The process begins with a proton transfer, which can be summarized as HAN dissociating into its constituent reactive species.<sup>[7]</sup>
- **Primary Decomposition:** Hydroxylamine reacts with nitric acid. A key subsequent reaction involves hydroxylamine reacting with nitrous acid ( $\text{HONO}$ ), a product of nitric acid decomposition, to produce nitrous oxide ( $\text{N}_2\text{O}$ ) and water.<sup>[7][20]</sup>
- **Overall Reaction (Simplified):** A simplified overall reaction can be represented as:  $\text{HAN} \rightarrow 0.75 \text{ N}_2\text{O} + 1.75 \text{ H}_2\text{O} + 0.5 \text{ HNO}_3$ .

The diagram below illustrates a simplified pathway for the initial decomposition steps.

[Click to download full resolution via product page](#)

Caption: Simplified chemical decomposition pathway of aqueous HAN.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. han-based liquid propellants: Topics by Science.gov [science.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. elib.dlr.de [elib.dlr.de]
- 7. scholarworks.utep.edu [scholarworks.utep.edu]
- 8. jes.or.jp [jes.or.jp]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. ihi.co.jp [ihi.co.jp]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. Performance evaluation of Ru–Pt alloy nanoparticle catalysts for hydroxylammonium nitrate (HAN)-based propellants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. arc.aiaa.org [arc.aiaa.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. arc.aiaa.org [arc.aiaa.org]
- 17. eucass.eu [eucass.eu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation and Testing of HAN-based Liquid Monopropellants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084296#formulation-and-testing-of-han-based-liquid-monopropellants>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)